![molecular formula C14H12O B15075476 2-Ethyldibenzofuran CAS No. 53386-99-5](/img/structure/B15075476.png)
2-Ethyldibenzofuran
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Overview
Description
2-Ethyldibenzofuran is an organic compound with the molecular formula C14H12O.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyldibenzofuran can be synthesized through the hydrogenation of 2-acetyldibenzofuran in the presence of a hydrogenation catalyst such as Raney nickel or copper chromite. Solvents like ethanol or methanol are commonly used in this process .
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrogenation processes using similar catalysts and solvents as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyldibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Hydrogenation using catalysts like Raney nickel or copper chromite.
Substitution: Electrophilic substitution reactions can occur at the benzene ring of the benzofuran structure.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields the corresponding alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives have shown significant biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Some benzofuran derivatives are being explored as potential therapeutic agents for diseases such as cancer and viral infections.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyldibenzofuran and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2-Ethyldibenzofuran can be compared with other benzofuran derivatives to highlight its uniqueness :
2-Methylbenzofuran: Similar in structure but with a methyl group instead of an ethyl group.
2-Phenylbenzofuran: Contains a phenyl group, leading to different chemical properties and applications.
2-Nitrobenzofuran: Known for its strong biological activities, including antimicrobial and antiparasitic properties.
Biological Activity
2-Ethyldibenzofuran is a compound that has garnered attention in various biological and chemical research fields due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.
This compound is derived from dibenzofuran, a polycyclic aromatic compound. Its structure includes two benzene rings fused to a furan ring, with an ethyl group attached to the second carbon of the dibenzofuran framework. This specific arrangement contributes to its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Caging Technology : this compound has been utilized in caging technology, where it serves as a photolabile protecting group. This allows for the controlled release of biologically active compounds upon exposure to light. For instance, the 3-nitro-2-ethyldibenzofuran (NDBF) derivative has been shown to effectively cage thymidine phosphoramidites, enabling precise temporal control over their biological activity through light irradiation .
- Antimicrobial Activity : Research indicates that dibenzofurans, including this compound, exhibit antimicrobial properties. These compounds have been investigated for their efficacy against various pathogens, including Pneumocystis carinii, Cryptococcus neoformans, and Candida albicans. The ability of these compounds to inhibit topoisomerase enzymes further enhances their potential as therapeutic agents .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Photochemical Activation : A study demonstrated the successful application of NDBF in caging oligonucleotides. The caged thymidine phosphoramidite synthesized with NDBF showed stability under standard DNA synthesis conditions and was activated upon UV light exposure, leading to significant gene silencing effects in cell cultures .
- Antimicrobial Efficacy : In a comparative study assessing various dibenzofuran derivatives for their anti-PCP activity, compounds including this compound were evaluated for their ability to reduce parasite load in rat models. The results indicated that certain derivatives exhibited over 99% reduction in Pneumocystis carinii cysts compared to untreated controls .
- Synthesis Improvements : Recent advancements in the synthesis of NDBF have facilitated its integration into biological studies. The improved synthetic routes have made it easier to incorporate this caging group into various biomolecules, enhancing its utility in research applications .
Data Tables
Properties
CAS No. |
53386-99-5 |
---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-ethyldibenzofuran |
InChI |
InChI=1S/C14H12O/c1-2-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9H,2H2,1H3 |
InChI Key |
DJTHVLRZQJQQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=CC=CC=C32 |
Origin of Product |
United States |
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